6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one
Overview
Description
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Biological Activity
6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of approximately 220.27 g/mol. It features a dihydropyran ring and a benzyloxy group, which enhance its chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in the fields of antimicrobial and antiviral research.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the benzyloxy group is significant as it may influence solubility and reactivity, impacting the compound's efficacy in biological systems.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures often show effectiveness against various bacterial strains. For instance, related pyranones have been documented for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
Antiviral Activity
Research conducted on related compounds highlights potential antiviral activities against viruses such as herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). In vitro assays have demonstrated that certain derivatives can inhibit virus-induced cytopathogenicity, suggesting that this compound may possess similar antiviral capabilities .
Study on Antiviral Efficacy
A study published in Frontiers in Chemistry evaluated the antiviral potential of synthesized compounds, including derivatives of pyranones. The findings indicated that these compounds could effectively reduce viral load in infected cell lines, particularly against HSV-1 and human cytomegalovirus (HCMV) . The mechanisms of action were attributed to interference with viral replication processes.
Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of various pyranone derivatives was assessed using standard disk diffusion methods against multiple bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory zones, indicating strong antimicrobial activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Methyldihydro-2H-pyran-3(4H)-one | Methyl group at position 6 | Simpler structure with lower reactivity |
5-Benzyloxycarbonyl-dihydro-2H-pyran | Benzyloxy group at position 5 | Strong antimicrobial properties |
Tetrahydro-2H-pyran-3-one | Lacks additional substituents | More reactive due to fewer steric hindrances |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these structurally similar compounds .
Properties
IUPAC Name |
6-(phenylmethoxymethyl)oxan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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